Enhanced Lipophilicity (LogP 2.83 vs. 2.17) Improves Membrane Permeability and Pharmacokinetic Profile
6-Chloro-2-methyl-1H-indole-3-carboxylic acid exhibits a calculated logP of 2.8279, which is 0.65 log units higher than the unsubstituted 2-methyl-1H-indole-3-carboxylic acid (logP 2.17450) [1]. This increase in lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the chloro substituent at the 6-position. Higher logP values correlate with improved passive membrane permeability and enhanced blood-brain barrier penetration potential, which are critical parameters in central nervous system drug discovery and oral bioavailability optimization.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP = 2.8279 (calculated) |
| Comparator Or Baseline | 2-Methyl-1H-indole-3-carboxylic acid: LogP = 2.17450 |
| Quantified Difference | ΔlogP = +0.6534 |
| Conditions | Calculated logP values from Molbase and Kuujia databases; predicted using standard algorithms. |
Why This Matters
Procurement of the 6-chloro derivative over the unsubstituted analog is justified when lipophilicity optimization is a primary design criterion, as it directly influences permeability, metabolic stability, and off-target binding profiles.
- [1] Molbase. 6-Chloro-2-methylindole-3-carboxylic acid. LogP: 2.8279. https://qiye.molbase.cn/920023-47-8-molbase-537547.html. View Source
